N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a benzodioxin moiety, a methanesulfonyl group, and a benzothiazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: These compounds have been studied for their antibacterial properties and also contain the benzodioxin moiety.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine is unique due to its combination of a benzodioxin moiety, a methanesulfonyl group, and a benzothiazole ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N2O4S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-4-methylsulfonyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C18H18N2O4S2/c1-20(11-12-6-7-13-14(10-12)24-9-8-23-13)18-19-17-15(25-18)4-3-5-16(17)26(2,21)22/h3-7,10H,8-9,11H2,1-2H3 |
InChI Key |
PTSRAURNYDDGMW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
Origin of Product |
United States |
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